molecular formula C8H8Br2O2S B8247360 1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene

1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene

Cat. No.: B8247360
M. Wt: 328.02 g/mol
InChI Key: VUTJBTMMXLGJMX-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene is an organic compound with the molecular formula C8H8Br2O2S It is a derivative of benzene, where two bromine atoms and a methylsulfonylmethyl group are substituted at the 1, 3, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient brominating agents and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene involves its ability to undergo substitution and oxidation-reduction reactions. The bromine atoms and the methylsulfonylmethyl group play crucial roles in these reactions, allowing the compound to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,3-dibromo-5-(methylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2S/c1-13(11,12)5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTJBTMMXLGJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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